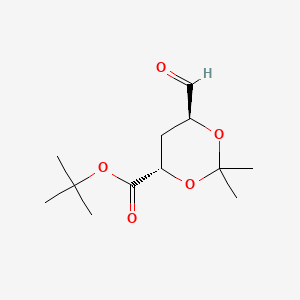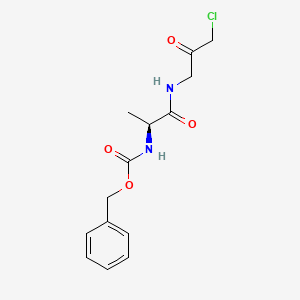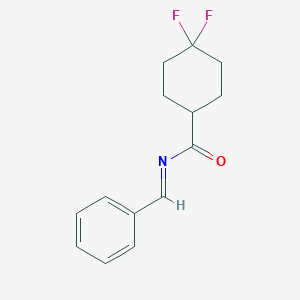
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C15H22Cl2N4O2 . It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a piperazine ring substituted with a dichloropyrimidine moiety and a tert-butyl ester group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Dichloropyrimidine Intermediate: The starting material, 2,4-dichloropyrimidine, is synthesized through chlorination of pyrimidine.
Alkylation of Piperazine: The piperazine ring is alkylated using the dichloropyrimidine intermediate under basic conditions.
Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichloropyrimidine moiety.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
Substitution Products: Various substituted piperazine derivatives.
Oxidation Products: Piperazine N-oxides.
Reduction Products: Reduced piperazine derivatives.
Hydrolysis Products: Corresponding carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They are tested for efficacy in treating various diseases, including infections and cancer .
Industry
Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. The piperazine ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2,2-dimethylpiperazine-1-carboxylate
- tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-ethylpiperazine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dichloropyrimidine moiety with a piperazine ring and a tert-butyl ester group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H22Cl2N4O2 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-10-8-20(9-11-7-18-13(17)19-12(11)16)5-6-21(10)14(22)23-15(2,3)4/h7,10H,5-6,8-9H2,1-4H3 |
InChI Key |
BZMYEMSLYOBCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B11828000.png)

![prop-2-enyl 3-(acetyloxymethyl)-1-[1-[[2-ethoxy-1-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]-2-oxoethyl]amino]-2-hydroxyethyl]-7-methoxy-6-methyl-8-prop-2-enoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B11828018.png)

![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)


![2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone](/img/structure/B11828071.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)

![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)
![Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester](/img/structure/B11828090.png)

![4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine](/img/structure/B11828105.png)
